molecular formula C16H23BF2N2O2 B13718765 2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine

2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine

Cat. No.: B13718765
M. Wt: 324.2 g/mol
InChI Key: URJGTVDOYXMQSS-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine is a complex organic compound that features a piperidine ring substituted with fluorine atoms and a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized and fluorinated using reagents like diethylaminosulfur trifluoride (DAST).

    Formation of the Dioxaborinane Ring: The dioxaborinane ring is synthesized separately, often involving the reaction of boronic acid derivatives with diols.

    Coupling Reaction: The final step involves coupling the fluorinated piperidine ring with the dioxaborinane ring under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of lithium aluminum hydride or other reducing agents.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluoropiperidin-1-yl)-5-phenylamine: Lacks the dioxaborinane ring.

    2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-benzene: Lacks the amine group.

Uniqueness

The presence of both the fluorinated piperidine ring and the boron-containing dioxaborinane ring in 2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine makes it unique compared to other similar compounds. This unique structure may confer specific chemical and biological properties that are of interest in various research and industrial applications.

Properties

Molecular Formula

C16H23BF2N2O2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline

InChI

InChI=1S/C16H23BF2N2O2/c1-15(2)10-22-17(23-11-15)12-3-4-14(13(20)9-12)21-7-5-16(18,19)6-8-21/h3-4,9H,5-8,10-11,20H2,1-2H3

InChI Key

URJGTVDOYXMQSS-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CCC(CC3)(F)F)N

Origin of Product

United States

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